N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-24-18-12-11-17(19-20-18)14-7-6-8-15(13-14)21-25(22,23)16-9-4-3-5-10-16/h3-13,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKZTQIOVAXGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Benzenesulfonamide Family
The compound’s closest structural analogues include:
Key Observations :
- Electron-withdrawing substituents (e.g., Cl, NO₂) enhance metabolic stability and binding affinity in analogues like 2-chloro-5-nitrobenzenesulfonamide .
- The ethoxy group in the parent compound balances lipophilicity and solubility, a critical factor in pharmacokinetics compared to bulkier substituents (e.g., acryloyl groups in ).
Pharmacological Comparisons
- Anticancer Activity: Analogues with pyridazine or quinoline cores exhibit moderate cytotoxicity in assays like the SRB (sulforhodamine B) method, with IC₅₀ values ranging from 10–50 µM .
- Enzyme Inhibition : Sulfonamides with pyridazine moieties show inhibitory activity against carbonic anhydrases and kinases, though potency varies with substituents. For example, the 2-chloro-5-nitro derivative in demonstrates enhanced inhibition due to nitro group resonance stabilization.
- Solubility and Bioavailability : Ethoxy-substituted derivatives generally exhibit better aqueous solubility compared to methoxy or chloro analogues, as seen in compound IIIa from .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide, a compound with a unique structural configuration, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzenesulfonamide core linked to a pyridazine moiety. The synthesis typically involves several steps:
- Formation of the Pyridazine Ring : This is achieved through reactions involving hydrazine derivatives and ethyl acetoacetate.
- Ethoxylation : The introduction of the ethoxy group is done using ethyl iodide in the presence of a base.
- Sulfonamide Formation : This step involves reacting the ethoxypyridazine derivative with sulfonyl chloride.
- Acetylation : Final acetylation of the amino group is performed using acetic anhydride.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have shown that derivatives of benzenesulfonamides exhibit significant antimicrobial effects against various pathogens. For instance, compounds incorporating nitrogenous bases have demonstrated effective inhibition of β-carbonic anhydrases in pathogenic fungi such as Cryptococcus neoformans and Candida glabrata. These compounds displayed low nanomolar inhibitory potency, suggesting their potential as antifungal agents .
Cardiovascular Effects
In isolated rat heart models, certain benzenesulfonamide derivatives have been shown to significantly reduce perfusion pressure, indicating potential cardiovascular effects. Specifically, compounds like 4-(2-aminoethyl)-benzenesulfonamide have been noted to decrease perfusion pressure in a time-dependent manner, suggesting a mechanism involving calcium channel inhibition .
The mechanism by which this compound exerts its biological effects can be attributed to its ability to mimic para-aminobenzoic acid (PABA), thereby inhibiting enzymes involved in folate synthesis. This inhibition can disrupt cellular processes critical for microbial growth and cancer cell proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antimicrobial |
| Sulfamethoxazole | Sulfonamide antibiotic | Antimicrobial |
| Celecoxib | NSAID based on sulfonamide | Anti-inflammatory |
| This compound | Ethoxypyridazine moiety | Antimicrobial, anticancer |
This compound stands out due to its specific structural features that may confer unique biological activities compared to simpler sulfonamides .
Case Studies and Research Findings
- Antifungal Studies : A study reported that benzenesulfonamides with nitrogenous bases effectively inhibited fungal carbonic anhydrases, leading to impaired growth and virulence of pathogens like Candida glabrata and Cryptococcus neoformans.
- Cardiovascular Impact : Research indicated that certain derivatives significantly reduced coronary resistance and perfusion pressure in isolated rat heart models, implicating their potential use in cardiovascular therapies .
Q & A
Q. Table 1. Key Synthetic Parameters for Optimizing Yield
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes substitution rate |
| Solvent | DMF | Enhances solubility of intermediates |
| Catalyst | Pd(PPh) | Facilitates cross-coupling |
Q. Table 2. Comparative Bioactivity of Sulfonamide Derivatives
| Substituent | IC (µM) in MCF-7 | LogP |
|---|---|---|
| 6-Ethoxy | 12.3 ± 1.5 | 3.2 |
| 6-Methoxy | 18.7 ± 2.1 | 2.8 |
| 6-Chloro | 9.8 ± 0.9 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
